![molecular formula C15H13N3OS2 B5504497 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide” is a compound that belongs to the class of thio-containing pyrimidines . The literature data analysis shows that compounds of this class possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Molecular Structure Analysis
The molecular structure of “2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide” can be represented by the SMILES stringO=C(O)CSC1=NC=NC2=C1C(C(C=C3)=CC=C3C)=CS2
. The empirical formula of this compound is C15H12N2O2S2
and its molecular weight is 316.40
. Physical And Chemical Properties Analysis
The compound “2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide” is a solid . The InChI key of this compound isGTVPGDGHQCDZLA-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Chemical Properties
The thieno[2,3-d]pyrimidine scaffold is a core structure in medicinal chemistry due to its diverse biological activities. Studies have developed methods to synthesize these derivatives through reactions involving amino thiophene carboxamides with iso(and isothio)cyanates, leading to a range of thieno[2,3-d]pyrimidine derivatives with potential biological activities (Davoodnia et al., 2009). Crystal structure analysis of such compounds reveals folded conformations around the methylene C atom of the thioacetamide bridge, which could influence their biological interactions and stability (Subasri et al., 2016).
Biological Applications
Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. For example, new 4-substituted derivatives showed potent anticancer activity against various human cancer cell lines, highlighting their potential as therapeutic agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Activities
These compounds have also shown promising antimicrobial and anti-inflammatory properties. Novel thienopyrimidine linked rhodanine derivatives exhibited significant antibacterial potency against common pathogens, underscoring their potential in developing new antimicrobial agents (Kerru et al., 2019). Moreover, thieno[2,3-d]pyrimidine derivatives synthesized for anti-inflammatory, analgesic, and ulcerogenic activity showed results comparable to standard drugs, indicating their potential for treating inflammatory diseases (El-Gazzar et al., 2007).
properties
IUPAC Name |
2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-9-2-4-10(5-3-9)11-6-20-14-13(11)15(18-8-17-14)21-7-12(16)19/h2-6,8H,7H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPWHKPNPVLWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.